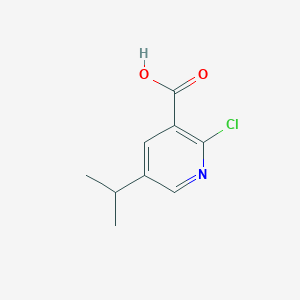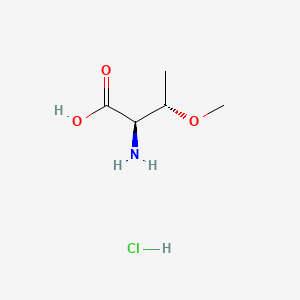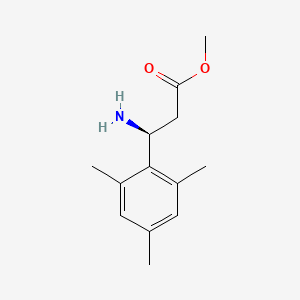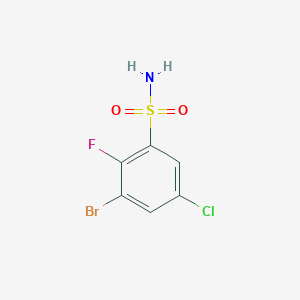
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is characterized by a cyclopropyl group attached to a methyloxolan ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopropylmethyl ketone with a suitable oxirane derivative under acidic conditions to form the oxolan ring. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxolan ring or the methanamine group, potentially yielding alcohols or amines with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2-Cyclopropyl-3-methyloxolan-3-yl)methanol
- (2-Cyclopropyl-3-methyloxolan-3-yl)acetic acid
- (2-Cyclopropyl-3-methyloxolan-3-yl)amine
Comparison: Compared to its analogs, (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts different reactivity and interaction profiles. This makes it particularly useful in applications where amine functionality is crucial, such as in the synthesis of pharmaceuticals or in biological studies.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6,10H2,1H3 |
Clé InChI |
METUSWSNAQNQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC1C2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)


![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)


![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)



